3-(Trihydroxy-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-butyric acid
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Overview
Description
3-(Trihydroxy-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-butyric acid is a complex organic compound that belongs to the class of steroids This compound is characterized by its cyclopenta[a]phenanthrene ring structure, which is a hallmark of steroidal compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trihydroxy-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-butyric acid typically involves multiple steps, starting from simpler steroidal precursors. The process may include:
Hydroxylation: Introduction of hydroxyl groups (-OH) at specific positions on the steroid nucleus.
Methylation: Addition of methyl groups (-CH3) to enhance the compound’s stability and biological activity.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring structure through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To reduce double bonds and saturate the molecule.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(Trihydroxy-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-butyric acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
3-(Trihydroxy-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3-(Trihydroxy-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-butyric acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Such as steroid receptors or enzymes involved in steroid metabolism.
Pathways: Including signaling cascades that regulate gene expression, cell growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar cyclopenta[a]phenanthrene ring structure.
Corticosteroids: Such as cortisol, which have similar hydroxylation patterns.
Anabolic Steroids: Such as testosterone, which share structural similarities.
Uniqueness
3-(Trihydroxy-DI-ME-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-butyric acid is unique due to its specific functional groups and the positions of hydroxyl and methyl groups, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUYNJFEXPRUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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